Barium potassium ferrocyanide
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Overview
Description
Barium potassium ferrocyanide is an inorganic compound that consists of barium, potassium, iron, and cyanide ions. It is a member of the ferrocyanide family, which are coordination compounds containing the [Fe(CN)6]4− ion. These compounds are known for their stability and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Barium potassium ferrocyanide can be synthesized through a hydrothermal method, which involves reacting barium chloride, potassium ferrocyanide, and water under high temperature and pressure conditions. This method allows for the formation of high-quality crystals with controlled size and morphology .
Industrial Production Methods
Industrial production of this compound typically involves the reaction of barium chloride with potassium ferrocyanide in an aqueous solution. The reaction is carried out at elevated temperatures to ensure complete dissolution and reaction of the starting materials. The resulting product is then filtered, washed, and dried to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions
Barium potassium ferrocyanide undergoes various chemical reactions, including:
Oxidation: When exposed to oxidizing agents, it can be converted to barium potassium ferricyanide.
Reduction: It can be reduced back to its original ferrocyanide form using reducing agents.
Substitution: The cyanide ligands can be substituted with other ligands under specific conditions
Common Reagents and Conditions
Oxidizing Agents: Chlorine gas, nitric acid.
Reducing Agents: Sodium borohydride, hydrogen gas.
Substitution Reagents: Various metal salts and ligands
Major Products Formed
Oxidation: Barium potassium ferricyanide.
Reduction: this compound.
Substitution: Complexes with different ligands
Scientific Research Applications
Barium potassium ferrocyanide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other coordination compounds and as a reagent in analytical chemistry.
Biology: Employed in studies involving metal ion transport and storage.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the production of pigments, as a corrosion inhibitor, and in the treatment of wastewater
Mechanism of Action
The mechanism of action of barium potassium ferrocyanide involves its ability to form stable complexes with metal ions. The [Fe(CN)6]4− ion acts as a ligand, coordinating with metal ions to form stable complexes. This property is exploited in various applications, such as metal ion sequestration and catalysis .
Comparison with Similar Compounds
Similar Compounds
Potassium ferrocyanide: K4[Fe(CN)6]
Sodium ferrocyanide: Na4[Fe(CN)6]
Prussian blue: Fe4[Fe(CN)6]3
Uniqueness
Barium potassium ferrocyanide is unique due to the presence of barium ions, which impart distinct chemical and physical properties compared to other ferrocyanides. The barium ions enhance the compound’s stability and solubility, making it suitable for specific industrial and research applications .
Properties
IUPAC Name |
dipotassium;barium(2+);iron(2+);hexacyanide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6CN.Ba.Fe.2K/c6*1-2;;;;/q6*-1;2*+2;2*+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCMDPJLXVRVHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Fe+2].[Ba+2] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6BaFeK2N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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